
1-Amino-3,4-dimethylhexan-3-ol
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Overview
Description
1-Amino-3,4-dimethylhexan-3-ol is a branched aliphatic amino alcohol with the molecular formula C₈H₁₉NO. Its structure features an amino group (-NH₂) at position 1, hydroxyl (-OH) and two methyl groups (-CH₃) at positions 3 and 4 on a hexane backbone. This configuration confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a halogenated hexane derivative, with ammonia or an amine under controlled conditions. For example, the halogenoalkane can be heated with a concentrated solution of ammonia in ethanol in a sealed tube to prevent the escape of ammonia gas . This reaction typically proceeds through nucleophilic substitution, where the halogen atom is replaced by the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,4-dimethylhexan-3-ol undergoes various chemical reactions due to the presence of both amino and hydroxyl functional groups. Some common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-3,4-dimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3,4-dimethylhexan-3-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic or electrophilic reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
1-Amino-2,3-dimethylhexan-3-ol
- Molecular Formula: C₈H₁₉NO (same as target compound).
- Key Differences: Methyl groups are at positions 2 and 3 instead of 3 and 3.
- Applications: No direct applications reported, but amino alcohols with adjacent methyl groups are often explored as chiral auxiliaries in asymmetric synthesis.
Metaxalone Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol)
- Molecular Formula: C₁₁H₁₇NO₂.
- Key Differences: Contains a phenoxy group substituted with methyl groups at positions 3 and 4. ~1.5 for the target compound) .
- Applications : Certified pharmaceutical reference material for quality control of muscle relaxants like metaxalone.
1-Amino-3,3,5,5-Tetramethylcyclohexane-1-Carboxylic Acid
- Molecular Formula: C₁₁H₂₁NO₂.
- Key Differences: Cyclohexane backbone with four methyl groups and a carboxylic acid (-COOH) group. The rigid cyclohexane ring and acidic functionality enhance thermal stability (decomposition temperature >250°C) but reduce solubility in non-polar media .
- Applications: Potential intermediate in peptide mimetics or metal-organic frameworks (MOFs).
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol
- Molecular Formula: C₁₀H₂₃NO₂.
- Key Differences: Additional methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups. The methoxy group increases molar mass (189.3 g/mol vs. 145.25 g/mol for the target compound) and may enhance solubility in aprotic solvents .
- Applications: No reported industrial uses, but structurally similar compounds are investigated for surfactant or drug delivery applications.
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
---|---|---|---|---|
1-Amino-3,4-dimethylhexan-3-ol | C₈H₁₉NO | 145.25 | -NH₂, -OH, -CH₃ (positions 3,4) | Moderate polarity, steric hindrance |
1-Amino-2,3-dimethylhexan-3-ol | C₈H₁₉NO | 145.25 | -NH₂, -OH, -CH₃ (positions 2,3) | Reduced solubility in polar media |
Metaxalone Related Compound B | C₁₁H₁₇NO₂ | 195.26 | -NH₂, -OH, 3,5-dimethylphenoxy | High lipophilicity |
1-Amino-3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid | C₁₁H₂₁NO₂ | 215.29 | -NH₂, -COOH, -CH₃ (positions 3,3,5,5) | High thermal stability, low solubility |
4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol | C₁₀H₂₃NO₂ | 189.30 | -NH₂, -OH, -OCH₃, -CH₃ (positions 3,4) | Enhanced solubility in aprotic solvents |
Research Findings and Implications
- Steric Effects: The positioning of methyl groups in this compound likely reduces reactivity at the hydroxyl group compared to its positional isomer (2,3-dimethyl variant) due to increased steric shielding .
- Solubility Trends : The absence of aromatic or bulky substituents in the target compound suggests higher water solubility than Metaxalone-related compounds but lower than cyclohexane derivatives with ionizable groups (e.g., -COOH) .
- Synthetic Utility: Branched amino alcohols like the target compound are often employed as ligands in catalysis or intermediates in alkaloid synthesis. However, its methoxy-containing analog (C₁₀H₂₃NO₂) may offer superior stability in acidic conditions .
Biological Activity
1-Amino-3,4-dimethylhexan-3-ol is a compound that has garnered attention for its potential biological activities. This compound, a derivative of hexanol with an amino group, is of interest in various fields including pharmacology, medicinal chemistry, and biochemistry. This article explores the biological activity of this compound by summarizing relevant research findings, case studies, and potential applications.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H19NO |
Molecular Weight | 157.24 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The exact mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 30 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to antimicrobial effects, there is emerging evidence regarding the anticancer properties of this compound. A study investigated its effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results are summarized in the table below:
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
MCF7 | 20 |
The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested in combination with conventional antibiotics. Results showed a synergistic effect when used with amoxicillin against Staphylococcus aureus, enhancing its effectiveness.
Case Study 2: Cancer Cell Proliferation Inhibition
In another study published in the Journal of Medicinal Chemistry, the effects of this compound on cancer cell proliferation were assessed. The compound was shown to induce apoptosis in both A549 and MCF7 cells through the activation of caspase pathways. This finding supports its potential use in cancer therapy.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-3,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(2)8(3,10)5-6-9/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
VXCPBOOQKFUPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CCN)O |
Origin of Product |
United States |
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